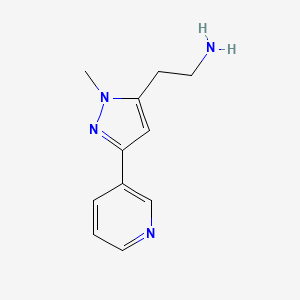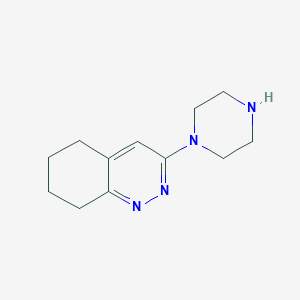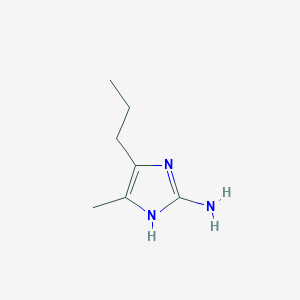
6-cyclobutylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-Cyclobutylpyrimidine-2,4(1H,3H)-dione (6-CPPD) is an organic compound that has become a focus of scientific research in recent years due to its potential applications in medicine and biochemistry. 6-CPPD is a cyclic pyrimidine derivative that is composed of a six-membered ring and two oxygen atoms. It belongs to the class of compounds known as pyrimidines and is often referred to as a pyrimidine-2,4(1H,3H)-dione. 6-CPPD has a number of unique properties that make it an attractive target for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Multicomponent Synthesis
A study by Barakat et al. (2016) explored the multicomponent synthesis involving N,N-dimethylbarbituric acid and cyclohexane-1,3-dione, leading to a derivative with confirmed molecular structure via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Thietanyl-Substituted Pyrimidine Diones
Kataev et al. (2013) detailed the synthesis of thietanyl-substituted pyrimidine diones through reactions with 6-methylpyrimidine-2,4(1H,3H)-dione, highlighting the alkylation at the N1 atom of the pyrimidine ring, supported by computational approximations (Kataev et al., 2013).
Biological Applications
Antimicrobial and Anti-inflammatory Activities
Research by Nofal et al. (2011) synthesized new pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities, indicating significant pharmacological effects among certain synthesized moieties (Nofal et al., 2011).
Hypotensive Activity
Kataev et al. (2014) synthesized oxo- and dioxothietane derivatives of pyrimidine diones, exhibiting pronounced, prolonged, and dose-dependent hypotensive effects comparable with reference drugs (Kataev et al., 2014).
Optical and Nonlinear Optical Applications
Optical and Nonlinear Optical Properties
Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives, assessing their linear and nonlinear optical properties, indicating potential for NLO device fabrications due to observed properties exceeding those of the standard (Mohan et al., 2020).
Propiedades
IUPAC Name |
6-cyclobutyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-4-6(5-2-1-3-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMYYKWWKIBHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,2-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470317.png)

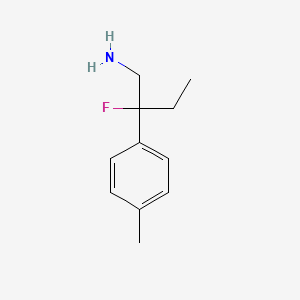
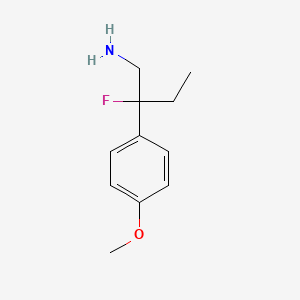
![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1470326.png)
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)


